molecular formula C17H14N2O3 B2469844 2-Benzyl-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazole CAS No. 1081122-92-0

2-Benzyl-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazole

Cat. No. B2469844
M. Wt: 294.31
InChI Key: QTPFEISIQVYZNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-Benzyl-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazole” is a versatile material used in scientific research1. Its unique structure enables various applications, such as drug development, organic synthesis, and material science1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “2-Benzyl-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazole”. However, related compounds have been synthesized using various methods234.



Molecular Structure Analysis

The molecular structure of “2-Benzyl-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazole” is quite complex1. It contains a 2,3-dihydrobenzo dioxin moiety, which is a structural feature found in some biologically active molecules1.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “2-Benzyl-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazole”. However, related compounds have been studied for their antimicrobial activities5.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Benzyl-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazole” are not well documented. However, related compounds have been used to construct blue-emissive phenanthroimidazole-functionalized target molecules6.


Scientific Research Applications

Antioxidant and Antimicrobial Activities

1,3,4-Oxadiazole derivatives, including compounds similar to 2-Benzyl-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazole, have been synthesized and evaluated for their antioxidant and antimicrobial activities. Compounds in this category have shown high activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans. Additionally, these compounds have exhibited potent antioxidant properties (Bassyouni et al., 2012).

Antiproliferative and Anti-Inflammatory Properties

Derivatives of 1,3,4-oxadiazoles have been synthesized and screened for their antiproliferative and anti-inflammatory activities. This research indicated that certain compounds within this group are effective against the proliferation of human cancer cell lines and exhibit anti-inflammatory effects in animal models (Rapolu et al., 2013).

Molecular Docking and Pharmacophore Analysis

The synthesis of 1,3,4-oxadiazole derivatives, including structures resembling 2-Benzyl-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazole, has led to molecular docking studies. These studies assist in understanding the binding modes of these compounds to various enzymes and receptors, contributing to the development of antimicrobial agents. Compounds in this group have shown potential as antibacterial agents through molecular docking with enzymes like dihydropteroate synthase (Pothuri et al., 2020).

Anticancer Research

Some 1,3,4-oxadiazole derivatives have been investigated for their potential use in cancer treatment. These studies have revealed that certain derivatives demonstrate significant antiproliferative activities against various cancer cell lines. This highlights their potential application in the development of new anticancer therapies (Jin et al., 2006).

Enzyme Inhibition

Research on 1,3,4-oxadiazole derivatives has also focused on their role as enzyme inhibitors. These compounds have been found to inhibit enzymes such as α-glucosidase and acetylcholinesterase, suggesting potential applications in the treatment of diseases like diabetes and Alzheimer's (Abbasi et al., 2019).

Safety And Hazards

The safety and hazards of “2-Benzyl-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazole” are not well documented. However, related compounds have been noted for their cytotoxic properties1.


properties

IUPAC Name

2-benzyl-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-2-4-12(5-3-1)10-16-18-19-17(22-16)13-6-7-14-15(11-13)21-9-8-20-14/h1-7,11H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPFEISIQVYZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazole

Citations

For This Compound
1
Citations
J Sun, N Cao, XM Zhang, YS Yang, YB Zhang… - Bioorganic & medicinal …, 2011 - Elsevier
A series of oxadiazole derivatives containing 1,4-benzodioxan (4a–4s) have been first synthesized for their potential immunosuppressive activity. Among the compounds, compound 4i …
Number of citations: 30 www.sciencedirect.com

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